2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol
Overview
Description
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol is a fluorinated piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
The synthesis of 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol involves several steps. One common method includes the reaction of 4-(1,1-difluoroethyl)piperidine with ethylene oxide under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using specialized equipment and catalysts to facilitate the reaction .
Chemical Reactions Analysis
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other nucleophiles like halides or amines under suitable conditions
Scientific Research Applications
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Its derivatives are explored for therapeutic applications, particularly in designing drugs targeting specific receptors or enzymes.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The fluorinated ethyl group and piperidine ring play crucial roles in binding to receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol can be compared with other similar compounds such as:
2-(piperidin-1-yl)ethan-1-ol: Lacks the fluorinated ethyl group, resulting in different chemical and biological properties.
2-(piperazin-1-yl)ethan-1-ol: Contains a piperazine ring instead of piperidine, leading to variations in reactivity and applications.
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine: Similar structure but with an amine group, offering different functional possibilities.
Properties
IUPAC Name |
2-[4-(1,1-difluoroethyl)piperidin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO/c1-9(10,11)8-2-4-12(5-3-8)6-7-13/h8,13H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTCYTLEPAXMPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CCO)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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